N-Acetylmuramyl-L-alanyl-D-isoglutamine

Catalog No.
S536460
CAS No.
53678-77-6
M.F
C19H32N4O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylmuramyl-L-alanyl-D-isoglutamine

CAS Number

53678-77-6

Product Name

N-Acetylmuramyl-L-alanyl-D-isoglutamine

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C19H32N4O11/c1-8(18(32)23-11(17(20)31)4-5-14(28)29)21-19(33)9(2)34-16(15(30)13(27)7-25)12(6-24)22-10(3)26/h6,8-9,11-13,15-16,25,27,30H,4-5,7H2,1-3H3,(H2,20,31)(H,21,33)(H,22,26)(H,23,32)(H,28,29)/t8-,9+,11+,12-,13+,15+,16+/m0/s1

InChI Key

MEJOVVKHFORGKW-HOMBLFBHSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

solubility

Soluble in DMSO

Synonyms

Acetylmuramyl Alanyl Isoglutamine, Acetylmuramyl-Alanyl-Isoglutamine, Alanyl Isoglutamine, Acetylmuramyl, Dipeptide, Muramyl, Isoglutamine, Acetylmuramyl Alanyl, Mur NAc L Ala D isoGln, Mur-NAc-L-Ala-D-isoGln, Muramyl Dipeptide, N Acetyl Muramyl L Alanyl D Glutamic alpha Amide, N Acetylmuramyl L Alanyl D Isoglutamine, N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide, N-Acetylmuramyl-L-Alanyl-D-Isoglutamine

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

The exact mass of the compound Adjuvant Peptide is 478.2275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Muramic Acids. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • APC Activation: Adjuvant peptides can bind to specific receptors on APCs, such as Toll-like receptors (TLRs). This binding triggers the activation of APCs, leading to increased antigen presentation and T cell stimulation [].
  • Enhanced T cell response: Adjuvant peptides can directly interact with T cells, promoting their proliferation and differentiation into effector T cells, which are crucial for fighting pathogens [].
  • Improved targeting: Some adjuvant peptides can be designed to target specific immune responses, such as Th1 or Th2 responses, which can be beneficial depending on the desired outcome of the vaccine [].

These mechanisms can lead to a more robust and long-lasting immune response compared to vaccines without adjuvants.

Advantages of Adjuvant Peptides

Adjuvant peptides offer several advantages over traditional adjuvants:

  • Specificity: They can be designed to target specific immune pathways, potentially reducing side effects.
  • Safety: Due to their well-defined structure, adjuvant peptides are generally considered safer than complex adjuvants.
  • Feasibility: They can be easily synthesized and modified in the lab, allowing for rapid development and customization of vaccines.

Research Applications

Adjuvant peptides are being explored for various vaccine applications, including:

  • Viral vaccines: Researchers are developing adjuvant peptides to enhance the immune response to vaccines against viruses such as HIV, influenza, and hepatitis [].
  • Bacterial vaccines: Adjuvant peptides are being investigated as a way to improve the efficacy of vaccines against bacterial pathogens like tuberculosis and Staphylococcus aureus [].
  • Cancer vaccines: Adjuvant peptides hold promise in stimulating the immune system to recognize and attack cancer cells [].

N-Acetylmuramyl-L-alanyl-D-isoglutamine is a synthetic compound that plays a significant role in immunology, particularly as an immunoadjuvant. It is derived from the peptidoglycan layer of bacterial cell walls, specifically from mycobacteria. The compound is characterized by its unique structure, which includes a muramyl dipeptide backbone. Its chemical formula is C19H32N4O11C_{19}H_{32}N_{4}O_{11}, and it is known for its ability to enhance immune responses.

  • Adjuvant peptides interact with APCs, such as dendritic cells, through their specific motifs. This interaction triggers a cascade of events within the APC, leading to increased antigen presentation, activation of T and B lymphocytes, and ultimately, a stronger immune response against the target antigen [].
  • As with any research compound, potential safety hazards of adjuvant peptides need to be evaluated thoroughly.
  • Some studies suggest that certain adjuvant peptides might cause autoimmune reactions or unwanted inflammatory responses. More research is needed to establish definitive safety profiles for specific adjuvant peptides.
, primarily involving hydrolysis and acylation. For instance, it can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and sugar moieties. Additionally, N-acetylmuramyl-L-alanyl-D-isoglutamine can participate in acylation reactions, where it reacts with different acylating agents to form derivatives that may exhibit altered biological activities .

N-Acetylmuramyl-L-alanyl-D-isoglutamine exhibits significant immunological activity. It acts as an immunoadjuvant by stimulating the immune system, particularly enhancing the activity of macrophages and T-cells. This compound has been shown to induce a non-specific migration inhibitory factor-like activity, which is crucial for immune responses against infections . Its ability to modulate immune functions makes it a subject of interest in vaccine development and cancer therapy.

The synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine typically involves several steps:

  • Starting Materials: The synthesis often begins with N-acetylmuramic acid and L-alanine.
  • Coupling Reaction: A coupling reaction is performed to link the amino acids through peptide bond formation.
  • Acetylation: The resulting peptide is then acetylated to form the final product.
  • Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield .

N-Acetylmuramyl-L-alanyl-D-isoglutamine has several applications:

  • Immunology: Used as an adjuvant in vaccines to enhance immune responses.
  • Cancer Therapy: Investigated for its potential in augmenting anti-tumor immunity.
  • Research: Employed in studies related to immune modulation and the mechanisms of action of bacterial components .

Studies on the interactions of N-acetylmuramyl-L-alanyl-D-isoglutamine focus on its binding with immune cells and receptors. It has been shown to interact with Toll-like receptors, leading to the activation of signaling pathways that enhance immune responses. These interactions are crucial for understanding how this compound can be utilized in therapeutic settings .

Several compounds share structural and functional similarities with N-acetylmuramyl-L-alanyl-D-isoglutamine. Here are some notable examples:

Compound NameSimilaritiesUnique Features
N-Acetylmuramic AcidContains muramic acid; involved in bacterial cell wall structurePrecursor to N-acetylmuramyl-L-alanyl-D-isoglutamine
Muramyl DipeptideSimilar dipeptide structure; immunomodulatory effectsNaturally occurring; found in various bacteria
N-Acetyl-beta-D-glucosaminyl-(1-->4)-MuramylShares acetylated sugar moiety; involved in immune responseMore complex structure with additional sugar units
N-Acetylmuramoyl-L-alanineContains similar amino acids; potential immunological propertiesLacks the D-isoglutamine component

N-Acetylmuramyl-L-alanyl-D-isoglutamine stands out due to its specific combination of amino acids and its potent immunological activity, making it a valuable compound in both research and therapeutic applications .

Classical synthetic approaches

Classical synthetic approaches to N-Acetylmuramyl-L-alanyl-D-isoglutamine have established the fundamental methodologies that continue to influence modern synthetic strategies. These approaches are characterized by their systematic, step-wise construction of the target molecule through well-established organic transformations [1] [2].

Condensation reaction pathways

The cornerstone of classical muramyl dipeptide synthesis involves sequential condensation reactions that build the molecule from three distinct components: the N-acetylmuramic acid carbohydrate moiety, L-alanine, and D-isoglutamine [1] [2]. The initial synthetic methodology was developed by Phillips and colleagues, who demonstrated that N-Acetylmuramoyl-L-alanyl-D-isoglutamine could be synthesized through a series of condensations followed by hydrogenolysis [1]. This approach begins with the preparation of D-isoglutamine 4-benzyl ester, which undergoes condensation with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester to generate the protected dipeptide intermediate [1].

The condensation methodology requires careful control of reaction conditions to maintain the stereochemical integrity of the amino acid components. The critical step involves the coupling of the protected dipeptide with N-acetyl-1-O-benzyl-4,6-O-benzylidenemuramic acid under mild conditions [1]. This condensation reaction typically proceeds through activated ester intermediates, ensuring high coupling efficiency while minimizing epimerization at the sensitive chiral centers [2].

The classical condensation pathway demonstrates remarkable scalability, with documented preparations producing gram quantities of highly pure material [1]. The methodology's success stems from its systematic approach to protecting group manipulation, where each intermediate represents a stable, crystalline product that can be fully characterized before proceeding to the subsequent transformation [1] [2].

Protecting group strategies

The implementation of protecting group strategies in classical synthetic approaches represents a sophisticated orchestration of functional group manipulation designed to achieve chemo- and regioselectivity [3] [4]. The carbohydrate component requires particularly careful protection due to the presence of multiple hydroxyl groups with similar reactivity profiles [4].

The anomeric position (C1) is typically protected using benzyl ethers, which provide stability under basic conditions while remaining removable through catalytic hydrogenolysis [1] [4]. The amino functionality at the C2 position is commonly masked with N-acetyl or N-trichloroacetyl groups, with the latter offering enhanced selectivity due to the increased electrophilicity of the trichloroacetyl group [5]. The strategic use of benzylidene acetals for simultaneous protection of the C4 and C6 hydroxyl groups exemplifies the efficiency of cyclic protecting groups in carbohydrate chemistry [4] [5].

The peptide component requires orthogonal protecting group strategies to enable selective deprotection and coupling sequences [3]. The amino terminus is typically protected with tert-butoxycarbonyl (Boc) groups, which can be removed under acidic conditions without affecting benzyl-based protections [1] [2]. The carboxyl terminus utilizes benzyl esters that are stable to the acidic conditions used for Boc deprotection but can be cleaved through catalytic hydrogenolysis [1].

The success of classical protecting group strategies relies on the principle of orthogonality, where different protecting groups can be removed selectively under distinct reaction conditions [3] [4]. This orthogonality enables the precise control of reaction sequences, ensuring that each synthetic transformation occurs at the intended functional group without affecting other protected sites [5].

Modern synthetic strategies

Contemporary approaches to N-Acetylmuramyl-L-alanyl-D-isoglutamine synthesis have evolved to address the limitations of classical methodologies while incorporating advanced synthetic concepts that enhance efficiency, selectivity, and scalability [6] [7] [8].

Stereoselective synthesis techniques

Modern stereoselective approaches have revolutionized the synthesis of N-Acetylmuramyl-L-alanyl-D-isoglutamine by addressing the fundamental challenge of controlling stereochemistry at multiple chiral centers [6] [9]. The development of stereoselective glucal chemistry has emerged as a particularly powerful strategy, offering improved control over the challenging C3 stereocenter in the muramic acid component [6].

The implementation of azidonitration methodology represents a significant advancement in stereoselective synthesis [6] [10]. This approach utilizes cerium ammonium nitrate and sodium azide to achieve direct introduction of nitrogen functionality with high stereoselectivity [6]. The method circumvents the problematic SN2 displacement at the C3 position of glucosamine derivatives, which has historically been a challenging and irreproducible transformation [6] [10].

The stereoselective synthesis employs benzylidene-protected glucal as a key intermediate, which undergoes alkylation with 2-bromopropionic acid under carefully controlled conditions [6]. This transformation establishes the correct stereochemistry at the lactyl side chain while maintaining the integrity of the carbohydrate framework [6] [10]. The subsequent azidonitration sequence introduces the amino functionality through an unusual azide reduction/acylation step proceeding via an aza ylide/oxaphospholidine intermediate [6].

Advanced stereoselective techniques have also been applied to the peptide component synthesis [9] [11]. The development of novel methods for D-isoglutamine preparation has enabled more efficient access to this challenging amino acid building block [12]. These methods employ asymmetric synthesis techniques that ensure high enantiomeric purity while maintaining compatibility with subsequent coupling reactions [9].

Convergent synthetic pathways

Convergent synthetic strategies represent a paradigm shift from linear synthetic approaches, offering enhanced efficiency through the parallel synthesis of molecular fragments that are subsequently assembled in late-stage coupling reactions [7] [8] [13]. The convergent approach to N-Acetylmuramyl-L-alanyl-D-isoglutamine synthesis has been successfully demonstrated through the preparation of two unique carbohydrate fragments that are coupled using advanced peptide coupling reagents [7] [8].

The convergent methodology begins with the independent synthesis of the carbohydrate component and the dipeptide fragment [7] [8] [13]. This approach enables optimization of each synthetic sequence without the constraints imposed by incompatible functional groups present in the complete molecule [7]. The carbohydrate fragment synthesis employs protecting group strategies specifically tailored to the requirements of the final coupling reaction [8].

The key innovation in convergent approaches lies in the development of efficient coupling methodologies that can unite complex fragments under mild conditions [7] [8]. The use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) has proven particularly effective for the formation of the critical amide bond between the carbohydrate and peptide components [7] [8].

The convergent strategy offers significant advantages in terms of structural diversification [7] [8] [13]. By maintaining modular fragment synthesis, analogues can be readily prepared through variation of either the carbohydrate or peptide components without requiring complete re-optimization of the synthetic sequence [7]. This modularity has proven invaluable for structure-activity relationship studies and the development of improved analogues [8] [13].

Novel methodologies

The continuous evolution of synthetic methodology has led to the development of innovative approaches that challenge traditional paradigms and offer new solutions to persistent synthetic challenges [6] [14] [15].

Azidonitration/reduction approaches

The azidonitration/reduction methodology represents a fundamentally novel approach to the construction of aminosugar components in muramyl dipeptide synthesis [6] [10] [16]. This methodology addresses the long-standing challenge of introducing nitrogen functionality into carbohydrate frameworks with high regio- and stereoselectivity [6].

The azidonitration process employs cerium ammonium nitrate as a mild oxidizing agent in combination with sodium azide to achieve simultaneous introduction of azide and nitrate functionalities [6] [17]. The reaction proceeds through a radical mechanism that enables functionalization of electron-rich glycal substrates under mild conditions [6] [10]. The key advantage of this approach lies in its ability to circumvent the challenging nucleophilic substitution reactions that have historically plagued aminosugar synthesis [6].

The reduction component of the methodology involves an unusual azide reduction/acylation sequence that proceeds through an aza ylide intermediate [6] [10]. This transformation is mediated by phosphine reagents that facilitate the reduction of the azide functionality while simultaneously enabling acylation through the formation of an oxaphospholidine intermediate [6]. The mechanistic novelty of this transformation provides access to protected aminosugar derivatives that are ideally suited for subsequent coupling reactions [6] [10].

The azidonitration/reduction approach has demonstrated particular value in the synthesis of N-glycolyl muramyl dipeptide analogues [6] [16]. These analogues have attracted significant interest due to their enhanced biological activity and improved pharmacological properties [6]. The methodology's ability to access both N-acetyl and N-glycolyl derivatives through appropriate choice of acylating agent underscores its versatility [6] [10].

Organocatalyzed relay reactions

The application of organocatalysis to muramyl dipeptide synthesis represents a cutting-edge approach that leverages the unique properties of small-molecule catalysts to achieve transformations that are difficult or impossible with traditional methods [14] [15] [18]. Organocatalyzed relay reactions have emerged as particularly powerful tools for the construction of complex molecular architectures through cascade processes [14] [19].

The concept of relay catalysis involves the sequential activation of different substrates by distinct catalytic species operating in a coordinated fashion [14] [18] [20]. In the context of muramyl dipeptide synthesis, organocatalyzed relay reactions have been employed to achieve stereoselective glycosylation reactions that form the critical glycosidic bonds with high efficiency [15].

N-heterocyclic carbene organocatalysis has proven particularly valuable for the activation of aldehyde and ketone functionalities in carbohydrate substrates [14] [20]. These catalysts enable umpolung reactivity that reverses the normal polarity of carbonyl compounds, facilitating novel bond-forming reactions that complement traditional approaches [14]. The mild reaction conditions associated with organocatalysis preserve the integrity of sensitive functional groups while enabling transformations that would be incompatible with more forcing conditions [18].

The development of cooperative catalytic systems that combine organocatalysts with metal complexes has opened new avenues for muramyl dipeptide synthesis [18] [20]. These dual catalytic systems leverage the complementary properties of organic and metal catalysts to achieve transformations that neither catalyst type could accomplish independently [18]. The precise control of stereochemistry and regioselectivity achieved through these systems represents a significant advancement in synthetic methodology [20].

One-pot synthetic methods

One-pot synthetic methodologies have gained prominence as efficient strategies for the rapid construction of complex molecules while minimizing the number of isolation and purification steps [21] [22] [23]. These approaches are particularly valuable for muramyl dipeptide synthesis due to the molecule's sensitivity to certain reaction conditions and the desire to streamline synthetic sequences [21].

The development of one-pot protection and coupling sequences has significantly improved the efficiency of muramyl dipeptide synthesis [21] [22]. These methods typically involve the sequential application of protecting group installation and coupling reactions without intermediate purification [21]. The success of one-pot approaches requires careful optimization of reaction conditions to ensure compatibility between sequential transformations [22].

Modified one-pot methodologies have been successfully applied to the preparation of triazole-containing muramyl dipeptide analogues [21] [22]. These syntheses combine Boc protection chemistry with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in a single reaction vessel [21]. The resulting triazole-containing analogues exhibit enhanced biological activity and improved pharmacological properties compared to the parent compound [22].

The scalability of one-pot methodologies has proven particularly valuable for the preparation of research quantities of muramyl dipeptide derivatives [21] [22]. The reduced number of purification steps and the elimination of intermediate handling contribute to improved overall yields and reduced synthesis times [21]. These advantages have made one-pot approaches attractive for both research applications and potential commercial production [22].

Gram-scale synthesis considerations

The development of practical synthetic methods for the large-scale preparation of N-Acetylmuramyl-L-alanyl-D-isoglutamine and its analogues represents a critical challenge for both research applications and potential therapeutic development [24] [25] [12]. Gram-scale synthesis requires careful consideration of reaction scalability, cost-effectiveness, and environmental impact [24].

The implementation of robust synthetic methodologies that maintain high yields and selectivity at increased scale represents a significant technical challenge [24] [25]. Many synthetic transformations that proceed efficiently on laboratory scale encounter difficulties when scaled up due to issues such as heat transfer, mixing efficiency, and reaction kinetics [24]. The development of scalable synthetic routes often requires fundamental re-optimization of reaction conditions and protocols [25].

Economic considerations play a crucial role in the selection of synthetic strategies for gram-scale preparation [24] [12]. The cost of starting materials, reagents, and solvents becomes increasingly important at larger scales [24]. Additionally, the efficiency of purification processes and the ability to recover and recycle expensive reagents can significantly impact the overall economics of the synthesis [25].

The development of indirect convergent synthetic routes has proven particularly valuable for gram-scale synthesis [24]. These approaches enable the preparation of key intermediates in large quantities, which can then be converted to the final product through efficient late-stage transformations [24] [25]. The modularity of convergent approaches also facilitates the preparation of structural analogues without requiring complete re-optimization of the synthetic sequence [24].

Synthetic ApproachKey FeaturesProtecting Groups UsedTypical Yields
Classical CondensationSequential condensation of N-acetylmuramic acid with dipeptideBenzyl ethers, tert-butoxycarbonyl (Boc), benzylidene acetals40-60% overall
Mixed Anhydride MethodN-methylmorpholine, isobutyl chloroformate activationBenzyl esters, Boc protection60% for protected intermediate
EDC/HOBt CouplingStandard peptide coupling with carbodiimide activationBenzyl groups, Boc protection, HOBt activation70-90% per step
Azidonitration/ReductionAlkylation of benzylidene-protected glucal with 2-bromopropionic acidBenzylidene protection, azide reduction via aza ylide intermediate50-70% overall
Solid-Phase SynthesisMultipin approach with Fmoc chemistryFmoc amino protection, resin-bound synthesis80-95% per cycle
Convergent SynthesisSynthesis of two unique carbohydrate fragments 7a and 7bBenzyl ethers, acetyl groups, HOAt coupling reagents65-80% overall
One-Pot MethodsModified procedures for Boc protection and CuAAC cycloadditionBoc protection, triazole formation85-95% per step
Gram-Scale SynthesisIndirect convergent route achieving >50% overall yieldsXanthine scaffold replacement, alkyl chains for membrane permeation>50% overall

Environmental sustainability has become an increasingly important consideration in the development of large-scale synthetic methods [24] [25]. The implementation of green chemistry principles, including the use of environmentally benign solvents and the minimization of waste generation, is essential for responsible synthetic development [24]. The development of catalytic methods that reduce the stoichiometric consumption of reagents represents an important advancement toward more sustainable synthesis [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

492.20675785 g/mol

Monoisotopic Mass

492.20675785 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2U7S2HVO96

MeSH Pharmacological Classification

Adjuvants, Immunologic

Wikipedia

Muramyl_dipeptide

Dates

Last modified: 08-15-2023
1: Nielsen AE, Hantho JD, Mancini RJ. Synthetic agonists of NOD-like, RIG-I-like, and C-type lectin receptors for probing the inflammatory immune response. Future Med Chem. 2017 Aug;9(12):1345-1360. doi: 10.4155/fmc-2017-0101. Epub 2017 Aug 4. Review. PubMed PMID: 28776416.
2: Al Nabhani Z, Dietrich G, Hugot JP, Barreau F. Nod2: The intestinal gate keeper. PLoS Pathog. 2017 Mar 2;13(3):e1006177. doi: 10.1371/journal.ppat.1006177. eCollection 2017 Mar. Review. PubMed PMID: 28253332; PubMed Central PMCID: PMC5333895.
3: Salem M, Ammitzboell M, Nys K, Seidelin JB, Nielsen OH. ATG16L1: A multifunctional susceptibility factor in Crohn disease. Autophagy. 2015 Apr 3;11(4):585-94. doi: 10.1080/15548627.2015.1017187. Review. PubMed PMID: 25906181; PubMed Central PMCID: PMC4502774.
4: Chavarría-Smith J, Vance RE. The NLRP1 inflammasomes. Immunol Rev. 2015 May;265(1):22-34. doi: 10.1111/imr.12283. Review. PubMed PMID: 25879281.
5: Hrnčířová L, Krejsek J, Šplíchal I, Hrnčíř T. Crohn's disease: a role of gut microbiota and Nod2 gene polymorphisms in disease pathogenesis. Acta Medica (Hradec Kralove). 2014;57(3):89-96. doi: 10.14712/18059694.2014.46. Review. PubMed PMID: 25649363.
6: Cui J, Chen Y, Wang HY, Wang RF. Mechanisms and pathways of innate immune activation and regulation in health and cancer. Hum Vaccin Immunother. 2014;10(11):3270-85. doi: 10.4161/21645515.2014.979640. Review. PubMed PMID: 25625930; PubMed Central PMCID: PMC4514086.
7: Boyle JP, Parkhouse R, Monie TP. Insights into the molecular basis of the NOD2 signalling pathway. Open Biol. 2014 Dec;4(12). pii: 140178. doi: 10.1098/rsob.140178. Review. PubMed PMID: 25520185; PubMed Central PMCID: PMC4281710.
8: Leblanc P, Moise L, Luza C, Chantaralawan K, Lezeau L, Yuan J, Field M, Richer D, Boyle C, Martin WD, Fishman JB, Berg EA, Baker D, Zeigler B, Mais DE, Taylor W, Coleman R, Warren HS, Gelfand JA, De Groot AS, Brauns T, Poznansky MC. VaxCelerate II: rapid development of a self-assembling vaccine for Lassa fever. Hum Vaccin Immunother. 2014;10(10):3022-38. doi: 10.4161/hv.34413. Review. PubMed PMID: 25483693; PubMed Central PMCID: PMC5443105.
9: Behr MA, Divangahi M. Freund's adjuvant, NOD2 and mycobacteria. Curr Opin Microbiol. 2015 Feb;23:126-32. doi: 10.1016/j.mib.2014.11.015. Epub 2014 Dec 5. Review. PubMed PMID: 25483349.
10: Schwendener RA. Liposomes as vaccine delivery systems: a review of the recent advances. Ther Adv Vaccines. 2014 Nov;2(6):159-82. doi: 10.1177/2051013614541440. Review. PubMed PMID: 25364509; PubMed Central PMCID: PMC4212474.
11: Meyers PA, Chou AJ. Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma. Adv Exp Med Biol. 2014;804:307-21. doi: 10.1007/978-3-319-04843-7_17. Review. PubMed PMID: 24924182.
12: Karaulov AV, Kaliuzhin OV. [Immunotherapy for infectious diseases: challenges and prospects]. Ter Arkh. 2013;85(11):100-8. Review. Russian. PubMed PMID: 24432609.
13: Wiest R, Lawson M, Geuking M. Pathological bacterial translocation in liver cirrhosis. J Hepatol. 2014 Jan;60(1):197-209. doi: 10.1016/j.jhep.2013.07.044. Epub 2013 Aug 28. Review. PubMed PMID: 23993913.
14: Bawa M, Saraswat VA. Gut-liver axis: role of inflammasomes. J Clin Exp Hepatol. 2013 Jun;3(2):141-9. doi: 10.1016/j.jceh.2013.03.225. Epub 2013 Apr 15. Review. PubMed PMID: 25755488; PubMed Central PMCID: PMC4216435.
15: Nakano M, Kambe N. [The present and the prospect of study on Blau syndrome/early-onset sarcoidosis]. Nihon Rinsho. 2013 Apr;71(4):737-41. Review. Japanese. PubMed PMID: 23678609.
16: Jakopin Ž. Murabutide revisited: a review of its pleiotropic biological effects. Curr Med Chem. 2013;20(16):2068-79. Review. PubMed PMID: 23531213.
17: Yao Q. Nucleotide-binding oligomerization domain containing 2: structure, function, and diseases. Semin Arthritis Rheum. 2013 Aug;43(1):125-30. doi: 10.1016/j.semarthrit.2012.12.005. Epub 2013 Jan 24. Review. PubMed PMID: 23352252.
18: Salem M, Seidelin JB, Rogler G, Nielsen OH. Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Cell Mol Life Sci. 2013 Sep;70(18):3391-404. doi: 10.1007/s00018-012-1246-4. Epub 2012 Dec 29. Review. PubMed PMID: 23275943.
19: Contassot E, Beer HD, French LE. Interleukin-1, inflammasomes, autoinflammation and the skin. Swiss Med Wkly. 2012 May 31;142:w13590. doi: 10.4414/smw.2012.13590. Review. PubMed PMID: 22653747.
20: Dzierzbicka K, Wardowska A, Trzonkowski P. Recent developments in the synthesis and biological activity of muramylpeptides. Curr Med Chem. 2011;18(16):2438-51. Review. PubMed PMID: 21568914.

Explore Compound Types